molecular formula C5H8N2O B11768560 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone CAS No. 73052-12-7

1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone

Cat. No.: B11768560
CAS No.: 73052-12-7
M. Wt: 112.13 g/mol
InChI Key: WORFSDSVBZPMFM-UHFFFAOYSA-N
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Description

1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of hydrazine with α,β-unsaturated ketones under acidic or basic conditions . The reaction typically proceeds via cyclocondensation, forming the pyrazole ring. The reaction conditions can vary, but refluxing in ethanol or isopropyl alcohol is often employed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and dihydropyrazole derivatives .

Scientific Research Applications

1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer drug development .

Properties

CAS No.

73052-12-7

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h5H,2-3H2,1H3

InChI Key

WORFSDSVBZPMFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCN=N1

Origin of Product

United States

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